Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is an organic compound with the molecular formula C12H12N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole unit have been shown to exhibit a broad range of bioactivities, including anticancer , antimicrobial , and antiepileptic properties . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms, which exists as a structural subunit in a number of bioactive compounds . The presence of this unit may contribute to the compound’s bioactivity.
Biochemical Pathways
Given the broad bioactivity profiles of compounds containing the 1,3,4-thiadiazole unit , it is likely that multiple pathways could be affected.
Result of Action
Compounds containing the 1,3,4-thiadiazole unit have been shown to exhibit a range of bioactivities, including anticancer , antimicrobial , and antiepileptic properties , suggesting that the compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate.
Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate: A similar compound with an amino group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of the thiadiazole ring and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate is a compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C₁₁H₉N₃S₂ |
Molecular Weight | 247.33 g/mol |
CAS Number | Not specified |
The structural composition includes a methyl group, a benzoate group, and a thiadiazole ring that contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. A study focused on derivatives of 1,3,4-thiadiazole demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The synthesized derivatives were evaluated using the serial dilution method, revealing that certain substitutions on the thiadiazole ring enhanced antibacterial activity significantly .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
QNM-5 | Staphylococcus aureus | 32 µg/mL |
QNM-11 | Escherichia coli | 16 µg/mL |
QNM-14 | Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
Thiadiazole derivatives have also been explored for their antiviral properties. A study reported that certain derivatives exhibited activity against the tobacco mosaic virus (TMV), suggesting potential applications in virology . The mechanism appears to involve interference with viral replication processes.
Anticancer Potential
Emerging research highlights the anticancer potential of thiadiazole derivatives. Compounds featuring this moiety have been linked to chemopreventive effects in various cancer models. For instance, mercapto-substituted thiadiazoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Table 2: Anticancer Activity of Thiadiazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15 |
Compound B | HeLa (Cervical Cancer) | 10 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and cancer proliferation. The presence of sulfur in the thiadiazole ring may enhance its reactivity with biological molecules, leading to increased efficacy against pathogens and cancer cells.
Case Studies
- Antibacterial Study : In a comparative study of various thiadiazole derivatives, this compound was among the most effective against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Antiviral Research : Research involving the synthesis of thiadiazole-based sulfonamides showed promising results against TMV, supporting further exploration into their use as antiviral agents.
Properties
IUPAC Name |
methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-8-13-14-12(18-8)17-7-9-3-5-10(6-4-9)11(15)16-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCRIPJXXKVIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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